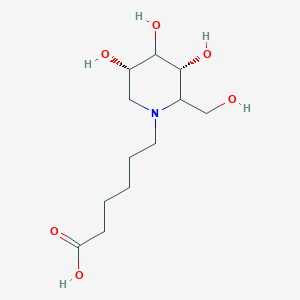

N-5-Carboxypentyl-deoxymannojirimycin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H23NO6 |

|---|---|

Molekulargewicht |

277.31 g/mol |

IUPAC-Name |

6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |

InChI |

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9-,11+,12?/m0/s1 |

InChI-Schlüssel |

KTNVTDIFZTZBJY-JUJDSHKCSA-N |

Isomerische SMILES |

C1[C@@H](C([C@@H](C(N1CCCCCC(=O)O)CO)O)O)O |

Kanonische SMILES |

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Brakes: An In-depth Technical Guide to the Inhibitory Mechanism of N-5-Carboxypentyl-deoxymannojirimycin

For Immediate Release

[City, State] – December 8, 2025 – N-5-Carboxypentyl-deoxymannojirimycin, a potent iminosugar derivative, exerts its inhibitory effects by targeting a key enzyme in the N-linked glycoprotein processing pathway: the trimming α-mannosidase I, often referred to as Man9-mannosidase. This technical guide provides a comprehensive analysis of its inhibitory mechanism, supported by available data and detailed experimental protocols, for researchers, scientists, and drug development professionals.

Core Inhibitory Action: Targeting α-Mannosidase I

This compound is a synthetic analogue of mannose, the natural substrate for mannosidases. Its inhibitory action stems from its ability to mimic the transition state of the mannosyl cation during the enzymatic hydrolysis of high-mannose oligosaccharides. The protonated nitrogen atom in the deoxymannojirimycin ring plays a crucial role in this mimicry, leading to tight binding within the active site of the enzyme.

The primary target of this compound is the endoplasmic reticulum (ER) and Golgi-resident α-1,2-mannosidase I. This enzyme is responsible for the initial trimming of mannose residues from the Man9GlcNAc2 oligosaccharide precursor attached to newly synthesized glycoproteins. By inhibiting this enzyme, this compound effectively halts the maturation of N-glycans, leading to an accumulation of glycoproteins with high-mannose-type glycans.

Quantitative Inhibitory Profile

| Inhibitor | Target Enzyme | Source Organism/Tissue | Inhibition Constant (Ki) | IC50 | Inhibition Type |

| 1-Deoxymannojirimycin (DMJ) | α-Mannosidase I | Mung Bean | - | 0.02 µM (20 nM) | Competitive |

| 1-Deoxymannojirimycin (DMJ) | ER α-1,2-mannosidase I | Mammalian | 130 nM | - | Competitive |

| 1-Deoxymannojirimycin (DMJ) | Golgi α-mannosidase I | Mammalian | 23 nM | - | Competitive |

Note: IC50 and Ki values can vary depending on the specific enzyme source, substrate, and assay conditions.

The N-5-carboxypentyl substituent is primarily introduced to facilitate the coupling of the inhibitor to a solid support for affinity chromatography, a technique used for the purification of mannosidases. This chemical modification leverages the high affinity and specificity of the deoxymannojirimycin core for the enzyme's active site.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound typically involves enzymatic assays using a chromogenic substrate.

Protocol: α-Mannosidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against α-mannosidase.

Materials:

-

Purified α-mannosidase (e.g., from Jack Bean or a recombinant source)

-

Assay Buffer: 0.1 M Sodium acetate buffer, pH 5.0

-

Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM)

-

Inhibitor: this compound

-

Stop Solution: 0.2 M Sodium carbonate

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of α-mannosidase in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Dilution: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank (No Enzyme): 50 µL of Assay Buffer.

-

Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.

-

Inhibitor Wells: 40 µL of the appropriate inhibitor dilution and 10 µL of enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 10 µL of the pNPM substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.

-

Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well. The development of a yellow color indicates the formation of p-nitrophenol.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol: Determination of Inhibition Type (Lineweaver-Burk Plot)

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPM) and the inhibitor. The data is then plotted as a double reciprocal plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines for different inhibitor concentrations reveals the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

Visualizing the Mechanism and Pathways

To better understand the role of this compound, the following diagrams illustrate the N-glycan processing pathway and the experimental workflow.

Caption: N-Glycan processing pathway and the site of inhibition.

Caption: Workflow for α-Mannosidase inhibition assay.

Conclusion

This compound is a specific and potent tool for the study of N-glycan processing. Its targeted inhibition of α-mannosidase I provides a valuable method for investigating the roles of specific glycan structures in glycoprotein function, cellular signaling, and disease pathogenesis. The experimental protocols outlined in this guide offer a robust framework for quantifying its inhibitory effects and elucidating its precise mechanism of action. Further research to determine the specific kinetic parameters of this compound will be invaluable for its application in drug development and glycobiology research.

The Architecture of a Potent Glycosidase Inhibitor: A Technical Guide to the Biosynthesis of Deoxymannojirimycin and Its Derivatives

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis of deoxymannojirimycin (DMJ) and its derivatives, potent inhibitors of glycosidases with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic pathways, presents key quantitative data, details experimental protocols, and visualizes the complex biological processes involved in the synthesis of these valuable iminosugars.

Introduction: The Significance of Deoxymannojirimycin

Deoxymannojirimycin (DMJ) is a polyhydroxylated piperidine alkaloid, an iminosugar that acts as a structural mimic of D-mannose. This structural similarity allows DMJ and its derivatives to function as powerful inhibitors of mannosidases, enzymes crucial for the processing of N-linked glycans in glycoproteins. By interfering with these enzymes, DMJ exhibits a broad spectrum of biological activities, including antiviral and anticancer effects, making it a molecule of high interest for therapeutic development. Understanding its natural biosynthetic pathway is paramount for developing metabolic engineering strategies to enhance its production and for the enzymatic synthesis of novel, more potent derivatives.

The Biosynthetic Pathway of Deoxymannojirimycin

The biosynthesis of deoxymannojirimycin, much like its more studied epimer deoxynojirimycin (DNJ), originates from central carbohydrate metabolism. The pathway leverages key intermediates from glycolysis and involves a series of enzymatic transformations, including amination, dephosphorylation, oxidation, and cyclization. While the pathways for DMJ and DNJ share common early steps, the stereochemistry of the final products is dictated by the specificities of the enzymes involved, particularly the dehydrogenase/reductase.

The proposed biosynthetic pathway in microorganisms such as Bacillus and Streptomyces commences with fructose-6-phosphate[1][2]. The key steps are as follows:

-

Transamination: A putative aminotransferase (e.g., GabT1) catalyzes the introduction of an amino group to fructose-6-phosphate, forming 2-amino-2-deoxy-D-fructose-6-phosphate[3].

-

Dephosphorylation: A phosphatase (e.g., Yktc1) removes the phosphate group to yield 2-amino-2-deoxy-D-fructose[3].

-

Reduction: An oxidoreductase then reduces the keto group to a hydroxyl group, forming 2-amino-2-deoxy-D-mannitol (ADM)[4]. This step is crucial for establishing the manno-configuration.

-

Oxidation and Cyclization: The final and key stereodetermining step is catalyzed by a dehydrogenase (e.g., GutB1). This enzyme is believed to oxidize the primary hydroxyl group at C-6 of ADM, which then spontaneously cyclizes via intramolecular reductive amination to form the piperidine ring of deoxymannojirimycin[3]. The stereospecificity of this enzyme dictates the final configuration of the hydroxyl groups on the ring.

dot graph "Deoxymannojirimycin_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes F6P [label="Fructose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; ADFP [label="2-Amino-2-deoxy-D-\nfructose-6-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; ADF [label="2-Amino-2-deoxy-D-fructose", fillcolor="#F1F3F4", fontcolor="#202124"]; ADM [label="2-Amino-2-deoxy-D-mannitol", fillcolor="#FBBC05", fontcolor="#202124"]; DMJ [label="Deoxymannojirimycin", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges F6P -> ADFP [label="GabT1 (Aminotransferase)"]; ADFP -> ADF [label="Yktc1 (Phosphatase)"]; ADF -> ADM [label="Oxidoreductase"]; ADM -> DMJ [label="GutB1 (Dehydrogenase)"];

// Styling graph [bgcolor="#FFFFFF"]; {rank=same; F6P; ADFP; ADF; ADM; DMJ;} } . Caption: Proposed biosynthetic pathway of deoxymannojirimycin.

Biosynthesis of Deoxymannojirimycin Derivatives

The primary derivatives of deoxymannojirimycin are N-alkylated compounds, which have been shown to possess enhanced biological activities and improved pharmacokinetic properties. These derivatives are typically synthesized chemically, but enzymatic routes are being explored.

N-Alkylated Derivatives: The nitrogen atom in the piperidine ring of DMJ can be alkylated to produce a variety of derivatives. For instance, N-butyl-deoxymannojirimycin has shown potent activity as an inhibitor of glycolipid biosynthesis[5]. The synthesis of these derivatives often involves reductive amination of DMJ with an appropriate aldehyde[6].

dot graph "DMJ_Derivatives_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes DMJ [label="Deoxymannojirimycin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde [label="R-CHO (Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Alkyl_DMJ [label="N-Alkyl-Deoxymannojirimycin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DMJ -> N_Alkyl_DMJ [label="Reductive Amination"]; Aldehyde -> N_Alkyl_DMJ;

// Styling graph [bgcolor="#FFFFFF"]; } . Caption: Synthesis of N-alkylated deoxymannojirimycin derivatives.

Quantitative Data

Quantitative understanding of the DMJ biosynthetic pathway is crucial for its optimization. While comprehensive kinetic data for every enzyme in the DMJ-specific pathway is not yet available, studies on the homologous enzymes in the DNJ pathway provide valuable insights.

| Enzyme Class | Enzyme Example | Substrate | Kcat (s⁻¹) | Km (µM) | Organism | Reference |

| Aminotransferase | GabT1 | Fructose-6-Phosphate | - | - | Bacillus subtilis | [3] |

| Phosphatase | Yktc1 | - | - | - | Bacillus subtilis | [3] |

| Dehydrogenase | GutB1 | 2-Amino-2-deoxy-D-mannitol | - | - | Bacillus atrophaeus | [1] |

Note: Specific kinetic parameters for the DMJ pathway are a subject of ongoing research. The data presented for homologous enzymes in related pathways serve as a reference.

| Compound | Production Titer | Strain | Enhancement Strategy | Reference |

| 1-Deoxynojirimycin | 296.56 mg/L | Streptomyces lavendulae | Precursor feeding and metabolic inhibitors | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DMJ biosynthesis.

Heterologous Expression and Purification of GutB1 Dehydrogenase

This protocol is adapted from general procedures for protein expression and purification.

dot graph "GutB1_Purification_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Cloning [label="Clone gutB1 gene into\nexpression vector (e.g., pET)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform E. coli (e.g., BL21(DE3))\nwith the expression plasmid", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture transformed E. coli\nin LB medium with antibiotic", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Induce protein expression with IPTG\n(e.g., 0.4 mM) at OD600 ~0.6", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells by centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Lyse cells by sonication\nin lysis buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Clarification [label="Clarify lysate by centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify His-tagged GutB1 using\nNi-NTA affinity chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze purity by SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cloning -> Transformation; Transformation -> Culture; Culture -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> Purification; Purification -> Analysis;

// Styling graph [bgcolor="#FFFFFF"]; } . Caption: Experimental workflow for GutB1 purification.

Protocol:

-

Gene Cloning: The gutB1 gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, like BL21(DE3)[7].

-

Cell Culture and Induction: A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C with shaking. At an OD600 of 0.5-0.8, protein expression is induced by adding IPTG to a final concentration of 0.4 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression[7].

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged GutB1 is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The GutB1 protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for GutB1 Dehydrogenase

This spectrophotometric assay measures the activity of GutB1 by monitoring the reduction of NAD⁺ to NADH.

Reaction Mixture (200 µL total volume):

-

100 mM Tris-HCl buffer (pH 8.5)

-

25 mM NaCl

-

0.25 mM ZnCl₂

-

2 mM NAD⁺

-

5 mM 2-amino-2-deoxy-D-mannitol (ADM) as the substrate

-

Purified GutB1 enzyme (1-5 µg)

Procedure:

-

Prepare the reaction mixture without NAD⁺ in a 96-well plate or a cuvette.

-

Initiate the reaction by adding NAD⁺.

-

Immediately monitor the increase in absorbance at 340 nm at 30°C for 10-20 minutes using a spectrophotometer. The rate of NADH formation is proportional to the enzyme activity. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantification of Deoxymannojirimycin by UPLC-MS/MS

This method allows for the sensitive and specific quantification of DMJ in biological samples.

Sample Preparation:

-

Extraction: For microbial cultures, centrifuge the broth and collect the supernatant. For plant tissues, homogenize the sample in a suitable solvent (e.g., 80% methanol) and extract.

-

Derivatization (Optional but recommended for improved chromatography): The sample can be derivatized to enhance detection. However, modern HILIC columns can often separate underivatized iminosugars.

-

Filtration: Filter the sample through a 0.22 µm filter before injection.

UPLC-MS/MS Conditions (Example):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like iminosugars.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for DMJ would be from its protonated molecular ion [M+H]⁺ to a specific fragment ion. For DNJ (as a reference), the transition is often m/z 164.1 → 110.1[8]. A similar transition would be optimized for DMJ.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of DMJ and its derivatives.

Sample Preparation:

-

The purified compound is dissolved in a suitable deuterated solvent, such as D₂O.

NMR Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall structure and connectivity across heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Conclusion

The biosynthesis of deoxymannojirimycin is a fascinating example of how microorganisms and plants construct complex, biologically active molecules from simple metabolic precursors. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for harnessing its potential. This technical guide provides a solid foundation for researchers aiming to explore the biosynthesis of DMJ, engineer its production, and develop novel derivatives with enhanced therapeutic properties. Future research should focus on the detailed characterization of the enzymes specific to the DMJ pathway to fully unravel the stereochemical control mechanisms that govern its formation.

References

- 1. Design and Application of a Novel High-throughput Screening Technique for 1-Deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-amino-2-deoxy-D-mannitol | C6H15NO5 | CID 12797199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation, biochemical characterization and biological properties of radiolabelled N-alkylated deoxynojirimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. A UPLC-MS/MS method for simultaneous determination of 1-deoxynojirimycin and N-methyl-1-deoxynojirimycin in rat plasma and its application in pharmacokinetic and absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of N-5-Carboxypentyl-1-deoxynojirimycin on N-Linked Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a pivotal post-translational modification influencing protein folding, stability, and function. The intricate enzymatic pathway that governs this process presents multiple targets for therapeutic intervention and research. This technical guide provides a comprehensive overview of N-5-Carboxypentyl-1-deoxynojirimycin (C-PDA), a potent inhibitor of early-stage N-linked glycan processing. Contrary to its name suggesting mannosidase inhibition, C-PDA is a derivative of deoxynojirimycin and primarily targets ER α-glucosidases I and II. Its inhibitory action leads to the accumulation of glucosylated high-mannose N-glycans on glycoproteins, thereby altering their subsequent processing and function. This document details the mechanism of action of C-PDA, summarizes its inhibitory activity, and provides in-depth experimental protocols for its application in studying N-linked glycosylation.

Introduction to N-Linked Glycosylation and Glucosidase Inhibition

N-linked glycosylation commences in the endoplasmic reticulum (ER) with the en bloc transfer of a pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains.[1] This initial glycan structure undergoes extensive trimming by a series of glycosidases in the ER and Golgi apparatus. The initial steps of this processing are the sequential removal of the three terminal glucose residues by α-glucosidase I and α-glucosidase II.[2] These deglucosylation events are critical for the proper folding of glycoproteins, as they mediate interactions with ER chaperones like calnexin and calreticulin in the quality control cycle.[2]

Inhibitors of these early processing enzymes are invaluable tools for elucidating the roles of specific glycan structures in cellular processes. N-5-Carboxypentyl-1-deoxynojirimycin (C-PDA) is a synthetic iminosugar that acts as a potent inhibitor of α-glucosidases I and II.[1][3] Its structure, featuring a carboxypentyl group, also facilitates its use in affinity chromatography for the purification of these enzymes.[1][3][4] By blocking the removal of glucose residues, C-PDA treatment leads to the accumulation of immature, fully glucosylated N-glycans on glycoproteins, which can have profound effects on protein trafficking, function, and viral infectivity.

Mechanism of Action of N-5-Carboxypentyl-1-deoxynojirimycin

N-5-Carboxypentyl-1-deoxynojirimycin is a glucose analog that competitively inhibits ER α-glucosidases I and II.[1] These enzymes are responsible for cleaving the terminal glucose residues from the Glc₃Man₉GlcNAc₂ precursor on newly synthesized glycoproteins. Inhibition of these enzymes stalls the N-glycan processing cascade at its earliest stages within the ER. This results in glycoproteins that retain their terminal glucose residues, leading to an accumulation of high-mannose glycans with the structures Glc₁₋₃Man₉GlcNAc₂.[2]

dot

Caption: Inhibition of N-linked glycan processing by C-PDA.

Quantitative Data on Inhibitory Activity

N-5-Carboxypentyl-1-deoxynojirimycin has been demonstrated to be a potent inhibitor of α-glucosidase I. The inhibitory constant (Ki) for this interaction has been determined, highlighting its efficacy. While primarily characterized as a glucosidase I inhibitor, it is also utilized in the purification of glucosidase II, indicating an interaction with this enzyme as well.[4]

| Inhibitor | Target Enzyme | Organism/Source | Inhibitory Constant (Ki) | Reference |

| N-5-Carboxypentyl-1-deoxynojirimycin | α-Glucosidase I | Pig Liver | 0.45 µM | [1] |

| 1-Deoxynojirimycin (Parent Compound) | α-Glucosidase I | Pig Liver | 2.1 µM | [1] |

Expected Effects on N-Glycan Profiles

Treatment of cells with N-5-Carboxypentyl-1-deoxynojirimycin is expected to cause a significant shift in the cellular N-glycome. The inhibition of glucosidases I and II prevents the trimming of glucose residues, leading to an accumulation of glucosylated high-mannose structures (Glc₁₋₃Man₇₋₉GlcNAc₂) on mature glycoproteins.[2][5] Consequently, a dramatic reduction in the abundance of complex and hybrid N-glycans is anticipated. This alteration can be quantitatively assessed by mass spectrometry-based N-glycan profiling.

| Glycan Type | Expected Change with C-PDA Treatment | Rationale |

| Glucosylated High-Mannose | Significant Increase | Direct result of the inhibition of α-glucosidases I and II, preventing the removal of terminal glucose residues.[2] |

| High-Mannose (non-glucosylated) | Decrease | The precursor glycans do not proceed to the non-glucosylated high-mannose stage. |

| Hybrid N-Glycans | Significant Decrease | Processing to hybrid structures requires prior removal of glucose and several mannose residues. |

| Complex N-Glycans | Significant Decrease | Formation of complex glycans is downstream of the inhibited glucosidase steps. |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of C-PDA against α-glucosidase.

Materials:

-

α-Glucosidase (from Saccharomyces cerevisiae or other sources)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

N-5-Carboxypentyl-1-deoxynojirimycin (C-PDA)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of C-PDA in phosphate buffer. Create a series of dilutions to determine the IC50 value.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the C-PDA solution (or buffer for control), and 25 µL of the α-glucosidase solution.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding 100 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each C-PDA concentration relative to the control and determine the IC50 value.

dot

References

- 1. N-5-Carboxypentyl-1-deoxynojirimycin | CAS 79206-51-2 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin, a new affinity ligand for the purification of trimming glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Deoxynojirimycin | CAS:19130-96-2 | Glucosidase I and II inhibitor | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Gatekeepers of Glycoprotein Folding: An In-depth Technical Guide to Glucosidase I and II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical roles of endoplasmic reticulum (ER)-resident α-glucosidases I and II in the processing of N-linked glycoproteins. A thorough understanding of these enzymes is paramount for researchers in cell biology, glycobiology, and for professionals in drug development targeting pathways involved in protein quality control and viral glycosylation.

Core Function and Mechanism

Glucosidase I and II are key enzymes in the N-linked glycosylation pathway, responsible for the initial trimming of glucose residues from the precursor oligosaccharide, Glc₃Man₉GlcNAc₂, which is transferred en bloc to nascent polypeptide chains in the ER. This trimming process is a critical checkpoint for proper glycoprotein folding and quality control.

Glucosidase I is a type II transmembrane protein that specifically cleaves the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide[1][2]. This initial cleavage is a rapid event, often occurring co-translationally.

Glucosidase II is a heterodimeric soluble enzyme, composed of a catalytic α subunit and a regulatory β subunit, that sequentially removes the two inner α-1,3-linked glucose residues[3][4][5][6][7]. The removal of the first α-1,3-linked glucose by glucosidase II generates a monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂), a key substrate for the calnexin/calreticulin chaperone system. The subsequent removal of the final glucose residue releases the glycoprotein from this cycle.

Quantitative Enzymatic Parameters

The following tables summarize the known quantitative data for glucosidase I and II activity. It is important to note that kinetic parameters can vary depending on the enzyme source, substrate, and assay conditions.

| Enzyme | Source | Substrate | K_m_ (mM) | V_max_ (mU/mg) | Optimal pH | Optimal Temperature (°C) |

| Glucosidase I | Bovine Mammary Gland | Glc₃Man₉GlcNAc₂ | - | - | 6.6 - 7.0[1] | - |

| Rat Liver (neutral) | Maltose | 1.22[8] | - | 6.0 - 6.5[8] | - | |

| Glucosidase II | Rat Liver | Maltose (high affinity) | 0.43[3] | 691[3] | 6.6 - 7.0 (Bovine)[9] | - |

| Rat Liver | Maltose (low affinity) | 57.7[3] | 2888[3] |

Note: Data for mammalian glucosidase I and II with their physiological oligosaccharide substrates is limited. The provided values are based on available literature and may involve non-physiological substrates or enzymes from different mammalian tissues.

Substrate Specificity and Inhibition

The stringent substrate specificity of glucosidase I and II is crucial for the ordered processing of N-glycans.

| Enzyme | Substrates Cleaved | Substrates Not Cleaved | Potent Inhibitors | K_i_ / IC_50_ |

| Glucosidase I | Terminal α-1,2-linked glucose from Glc₃Man₉GlcNAc₂[1] | Glc₂Man₉GlcNAc₂, Glc₁Man₉GlcNAc₂[1] | Castanospermine[10][11][12][13][14] | 0.02 µg/mL (IC₅₀, porcine kidney)[13] |

| 4-methylumbelliferyl α-D-glucopyranoside[1] | N-5-carboxypentyldeoxynojirimycin | - | ||

| Glucosidase II | Inner two α-1,3-linked glucose residues from Glc₂Man₉GlcNAc₂ and Glc₁Man₉GlcNAc₂[3][4][15] | α-1,2 or α-1,4 linked glucose | 1-Deoxynojirimycin (DNJ)[16][17][18][19] | - |

| Maltose |

Signaling Pathways and Logical Relationships

N-Linked Glycosylation Processing Pathway

This pathway illustrates the sequential action of glucosidase I and II in the initial trimming of the N-linked glycan precursor.

Caption: Sequential glucose trimming in N-linked glycosylation.

The Calnexin/Calreticulin Cycle

This diagram outlines the central role of glucosidase II in mediating the entry and exit of glycoproteins from the calnexin/calreticulin quality control cycle.

Caption: The Calnexin/Calreticulin glycoprotein folding cycle.

Experimental Protocols

Glucosidase Activity Assay using p-Nitrophenyl-α-D-glucopyranoside (pNPG)

This colorimetric assay is a standard method for measuring α-glucosidase activity.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 50 mM, pH 6.8).

-

pNPG Substrate Solution (e.g., 5 mM in buffer).

-

Enzyme Solution (purified or cell lysate containing glucosidase).

-

Stop Solution (e.g., 0.1 M Sodium Carbonate).

-

-

Assay Procedure:

-

Pre-warm all solutions to the desired reaction temperature (e.g., 37°C).

-

In a microplate well or cuvette, add a defined volume of buffer and enzyme solution.

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

-

Data Analysis:

-

Calculate the concentration of p-nitrophenol released using a standard curve.

-

Determine the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

In Vitro Glycoprotein Deglycosylation Assay

This protocol is used to assess the removal of N-linked glycans from a purified glycoprotein.

Methodology:

-

Reaction Setup:

-

Combine the purified glycoprotein, reaction buffer (e.g., provided with a commercial deglycosylation kit), and a denaturant (e.g., SDS) if required for complete deglycosylation.

-

Heat the mixture to denature the glycoprotein, then cool.

-

Add a non-ionic detergent (e.g., Triton X-100 or NP-40) to counteract the SDS.

-

Add the deglycosylating enzyme (e.g., PNGase F, which cleaves between the innermost GlcNAc and the asparagine residue).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-4 hours or overnight).

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE. A successful deglycosylation will result in a downward shift in the molecular weight of the glycoprotein, observable as a faster migrating band compared to the untreated control.

-

Experimental Workflow for Studying Glucosidase Inhibition in a Cellular Context

This workflow outlines the steps to investigate the effect of a glucosidase inhibitor on glycoprotein processing and trafficking.

Caption: Workflow for analyzing glucosidase inhibitor effects.

This guide provides a foundational understanding of glucosidase I and II, essential for any researcher or professional working in related fields. Further investigation into the specific kinetics and regulatory mechanisms of these enzymes will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Purification and characterization of glucosidase I involved in N-linked glycoprotein processing in bovine mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specificity of Processing α-Glucosidase I Is Guided by the Substrate Conformation: CRYSTALLOGRAPHIC AND IN SILICO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the maltase activity of glucosidase II from rat liver. Kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucosidase II β Subunit Modulates N-Glycan Trimming in Fission Yeasts and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosidase II beta subunit modulates N-glycan trimming in fission yeasts and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endoplasmic reticulum glucosidase II is composed of a catalytic subunit, conserved from yeast to mammals, and a tightly bound noncatalytic HDEL-containing subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rat liver neutral alpha-glucosidase: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and characterization of glucosidase II involved in N-linked glycoprotein processing in bovine mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Castanospermine, alpha- and beta-glucosidase activity inhibitor (CAS 79831-76-8) | Abcam [abcam.com]

- 11. Castanospermine inhibits glucosidase I and glycoprotein secretion in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Castanospermine analogues: their inhibition of glycoprotein processing alpha-glucosidases from porcine kidney and B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Castanospermine - Wikipedia [en.wikipedia.org]

- 15. Substrate specificity analysis of endoplasmic reticulum glucosidase II using synthetic high mannose-type glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymic synthesis of alpha- and beta-D-glucosides of 1-deoxynojirimycin and their glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of N-5-Carboxypentyl-deoxymannojirimycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-5-Carboxypentyl-deoxymannojirimycin, a significant iminosugar derivative with applications in glycobiology and drug discovery. This document details the synthetic pathway, experimental protocols, and relevant biological context, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction

This compound is a derivative of 1-deoxymannojirimycin (DMJ), a potent inhibitor of α-mannosidases. The addition of the N-5-carboxypentyl side chain allows for the covalent attachment of this iminosugar to a solid support, creating an affinity resin for the purification of mannose-processing enzymes such as glucosidase I.[1] This capability is invaluable for studying the enzymes involved in N-linked glycoprotein processing, a critical pathway in cellular biology. The synthesis of this molecule is crucial for the development of tools to investigate these biological processes and for the potential development of therapeutic agents.

Synthetic Strategy

The primary synthetic route to this compound is a two-step process commencing with the parent iminosugar, 1-deoxymannojirimycin. The core of the synthesis is the N-alkylation of the piperidine nitrogen of the deoxymannojirimycin ring. This is most effectively achieved through reductive amination, a robust and high-yield method for forming carbon-nitrogen bonds.

The overall synthetic transformation is as follows:

-

Reductive Amination: 1-deoxymannojirimycin is reacted with a protected form of the C6 aldehyde-acid, typically methyl 5-formylvalerate. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the stable secondary amine, N-(5-methoxycarbonylpentyl)-deoxymannojirimycin.

-

Hydrolysis: The methyl ester protecting group is then removed by acid hydrolysis to yield the final product, this compound.

This strategy is efficient, with reported overall yields as high as 97%.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-(5-Methoxycarbonylpentyl)-deoxymannojirimycin (Reductive Amination)

Materials:

-

1-Deoxymannojirimycin

-

Methyl 5-formylvalerate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Dowex 50 (H⁺ form) resin

-

Ammonia solution

Procedure:

-

A solution of 1-deoxymannojirimycin and a molar excess of methyl 5-formylvalerate is prepared in methanol.

-

The pH of the solution is adjusted to neutral (pH ~7) using a solution of HCl in methanol.

-

Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and applied to a column of Dowex 50 (H⁺ form) resin.

-

The column is washed with water to remove unreacted aldehyde and other impurities.

-

The product is eluted from the column with an aqueous ammonia solution.

-

The ammonia solution is evaporated to dryness to yield N-(5-methoxycarbonylpentyl)-deoxymannojirimycin as a solid.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

-

N-(5-Methoxycarbonylpentyl)-deoxymannojirimycin

-

5% Aqueous Hydrochloric Acid (HCl)

Procedure:

-

The N-(5-methoxycarbonylpentyl)-deoxymannojirimycin obtained from Step 1 is dissolved in 5% aqueous HCl.

-

The solution is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC or NMR).

-

The solution is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid is lyophilized to yield this compound hydrochloride.

Data Presentation

| Step | Reactants | Product | Reagents & Conditions | Yield |

| 1 | 1-Deoxymannojirimycin, Methyl 5-formylvalerate | N-(5-Methoxycarbonylpentyl)-deoxymannojirimycin | NaBH₃CN, MeOH, neutral pH, room temperature | High |

| 2 | N-(5-Methoxycarbonylpentyl)-deoxymannojirimycin | This compound | 5% aq. HCl, reflux | ~97% (overall) |

Note: Specific yields for each step are not detailed in the provided search results, but the overall yield is reported to be very high.

Mandatory Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Role: Inhibition of Glycoprotein Processing

Caption: Inhibition of Glucosidase I in the N-linked glycoprotein processing pathway.

Conclusion

The chemical synthesis of this compound is a straightforward and high-yielding process that provides a valuable tool for biochemical research. The reductive amination strategy is robust and allows for the efficient N-alkylation of the deoxymannojirimycin core. The resulting molecule serves as a potent inhibitor of key enzymes in the glycoprotein processing pathway and, when immobilized on a solid support, is an excellent ligand for affinity purification of these enzymes. This technical guide provides the necessary information for researchers to synthesize and utilize this important iminosugar derivative in their studies.

References

N-5-Carboxypentyl-deoxymannojirimycin: A Technical Guide to its Function as a Glucose Analogue Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5-Carboxypentyl-deoxymannojirimycin is a synthetic iminosugar, a class of carbohydrate mimetics that act as potent inhibitors of glycosidases. As a derivative of deoxymannojirimycin (DMJ), it is designed to target mannosidases, key enzymes in the N-linked glycoprotein processing pathway. This technical guide provides a comprehensive overview of this compound as a glucose analogue inhibitor, detailing its mechanism of action, potential applications in research, and methodologies for its study. While specific quantitative inhibitory data for this particular derivative is not extensively available in public literature, this guide draws upon the well-established characteristics of its parent compound, deoxymannojirimycin, and related N-alkylated derivatives to provide a robust framework for its investigation.

Introduction: The Role of Glycosidases in Glycoprotein Processing

N-linked glycosylation is a critical post-translational modification that affects protein folding, trafficking, and function. This process involves the enzymatic trimming of a precursor oligosaccharide (Glc₃Man₉GlcNAc₂) in the endoplasmic reticulum (ER) and Golgi apparatus. A key family of enzymes in this pathway are the α-mannosidases, which selectively cleave mannose residues. Inhibition of these enzymes offers a powerful tool to study the consequences of altered glycoprotein processing and holds therapeutic potential in various diseases, including viral infections and cancer.

Deoxymannojirimycin (DMJ) is a well-characterized inhibitor of Class I α-1,2-mannosidases. The addition of an N-5-carboxypentyl group to the DMJ core structure is intended to modify its properties, potentially enhancing its binding affinity, cellular uptake, or providing a linker for conjugation to other molecules or solid supports for affinity chromatography.

Mechanism of Action

This compound, as a glucose/mannose analogue, is believed to act as a competitive inhibitor of α-mannosidases. Its piperidine ring mimics the oxocarbenium ion-like transition state of the mannosyl cation during glycosidic bond cleavage. The polyhydroxylated structure facilitates binding to the active site of the enzyme, while the protonated nitrogen at physiological pH can interact with acidic residues in the catalytic site, leading to potent inhibition.

By inhibiting α-mannosidase I in the Golgi apparatus, this compound is expected to halt the trimming of high-mannose N-glycans, leading to the accumulation of glycoproteins with immature Man₉GlcNAc₂ or Man₈GlcNAc₂ structures. This disruption of the normal processing pathway can have significant downstream consequences, including altered protein folding, quality control, and trafficking.

Quantitative Data on Related Inhibitors

| Inhibitor | Target Enzyme | Enzyme Source | Inhibition Constant (Kᵢ) |

| Deoxymannojirimycin (DMJ) | α-Mannosidase II | Rat Liver | Non-competitive inhibitor |

| N-5-Carboxypentyl-1-deoxynojirimycin | Glucosidase I | Pig Liver | 0.45 µM |

Experimental Protocols

In Vitro α-Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of this compound against α-mannosidase.

Materials:

-

α-Mannosidase (e.g., from Jack Bean)

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate

-

Assay Buffer: 0.1 M Sodium Acetate, pH 4.5

-

Stop Solution: 0.2 M Sodium Carbonate

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the inhibitor dilution to each well.

-

Add 25 µL of the α-mannosidase solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the pNPM substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Analysis of N-linked Glycan Processing in Cultured Cells

This protocol outlines a method to assess the effect of this compound on glycoprotein processing in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Endoglycosidase H (Endo H)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Antibody against a glycoprotein of interest

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Harvest the cells and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Treat a portion of each lysate with Endo H according to the manufacturer's instructions. Endo H cleaves high-mannose and hybrid N-glycans but not complex N-glycans.

-

Separate the protein lysates (with and without Endo H treatment) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against a specific glycoprotein.

-

Analyze the results: an increased sensitivity to Endo H digestion (observed as a downward shift in the molecular weight of the glycoprotein) in treated cells compared to untreated cells indicates an accumulation of high-mannose glycans due to mannosidase inhibition.

Signaling Pathways and Cellular Processes Affected

Inhibition of α-mannosidase by this compound is expected to have a profound impact on the N-linked glycoprotein processing pathway, which in turn can modulate various cellular signaling and quality control mechanisms.

By causing the accumulation of high-mannose glycans, this compound can interfere with the ER-associated degradation (ERAD) pathway. ERAD is a quality control mechanism that identifies and targets misfolded glycoproteins for degradation. The trimming of mannose residues is a crucial signal for the recognition of terminally misfolded proteins by lectins such as EDEM and OS-9, which target them to the proteasome. Inhibition of mannosidase can therefore lead to the accumulation of misfolded proteins in the ER, inducing ER stress and the unfolded protein response (UPR).

Potential Applications

The ability of this compound to modulate glycoprotein processing makes it a valuable tool for:

-

Virology Research: Many viruses, including HIV and influenza, rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins. Inhibition of mannosidase can lead to the production of non-infectious viral particles.

-

Cancer Biology: Altered glycosylation is a hallmark of cancer. Investigating the effects of mannosidase inhibitors can provide insights into the role of specific glycan structures in tumor progression, metastasis, and immune evasion.

-

Drug Development: The carboxypentyl linker provides a handle for conjugation to other molecules, enabling the development of targeted drug delivery systems or probes for identifying mannosidase-expressing cells.

-

Affinity Chromatography: When immobilized on a solid support, this compound can be used for the affinity purification of mannosidases and other mannose-binding proteins.

Conclusion

This compound represents a promising chemical tool for the study of N-linked glycoprotein processing and its role in health and disease. While further studies are needed to fully characterize its specific inhibitory properties, its design as a deoxymannojirimycin analogue suggests it will be a potent inhibitor of α-mannosidases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the diverse applications of this compound in their own investigations. The continued exploration of such glycosidase inhibitors will undoubtedly advance our understanding of glycobiology and open new avenues for therapeutic intervention.

An In-depth Technical Guide to the Biological Activities of N-alkylated Deoxynojirimycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-alkylated deoxynojirimycin (DNJ) derivatives. These iminosugars are potent inhibitors of α-glucosidases and have garnered significant interest for their therapeutic potential in a range of diseases, including viral infections and diabetes. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Core Biological Activities and Mechanism of Action

1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom. This structural modification is key to its biological activity. The N-alkylated derivatives of DNJ have been extensively studied to enhance its therapeutic properties, such as increasing potency and improving pharmacokinetic profiles.

The primary mechanism of action of N-alkylated DNJ derivatives is the competitive inhibition of α-glucosidases, particularly the endoplasmic reticulum (ER)-resident enzymes α-glucosidase I and II.[1] These enzymes are crucial for the proper folding of newly synthesized glycoproteins. By mimicking the oxocarbenium ion transition state of the glucose substrate, DNJ derivatives bind to the active site of these enzymes and prevent the trimming of glucose residues from N-linked glycans on nascent polypeptides.[2][3]

This inhibition of glycoprotein processing has significant downstream effects, forming the basis for the antiviral and other biological activities of these compounds. For many enveloped viruses, the correct folding of their envelope glycoproteins is essential for viral assembly, maturation, and infectivity.[3] By inducing the misfolding of these viral glycoproteins, N-alkylated DNJ derivatives can reduce the secretion of infectious viral particles.[1][4]

Beyond their antiviral effects, the α-glucosidase inhibitory activity of DNJ derivatives is also the basis for their use as antidiabetic agents. By inhibiting α-glucosidases in the small intestine, they delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[2] Some derivatives have also been investigated for their potential in treating glycolipid storage disorders like Gaucher's disease by inhibiting glucosylceramide synthase. Furthermore, research has explored their potential as anticancer and immunomodulatory agents.

Quantitative Data on Biological Activities

The following tables summarize the inhibitory concentrations (IC50), effective concentrations (EC50), cytotoxic concentrations (CC50), and inhibition constants (Ki) for various N-alkylated deoxynojirimycin derivatives against different targets.

Table 1: α-Glucosidase Inhibitory Activity

| Compound | N-Alkyl Chain | IC50 (µM) | Ki (µM) | Enzyme Source | Reference |

| 1-Deoxynojirimycin (DNJ) | - | 222.4 ± 0.5 | - | α-glucosidase | [2] |

| Acarbose (Standard) | - | 822.0 ± 1.5 | - | α-glucosidase | [2] |

| Compound 43 | Cinnamic acid derivative with pentyl linker | 30.0 ± 0.6 | 10 | α-glucosidase | [2] |

| Compound 40 | Cinnamic acid derivative with ethyl linker | 160.5 ± 0.6 | 52 | α-glucosidase | [2] |

| Compound 34 | Methyl 4-hydroxycinnamate derivative with hexyl linker | 417.0 ± 0.14 | 150 | α-glucosidase | [2] |

| N-nonyl-DNJ (NN-DNJ) | C9 | 0.42 | - | Acid α-glucosidase | [5] |

| N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin | C6 with azido-nitrophenyl group | 0.017 | - | α-glucosidase I | [6][7] |

Table 2: Antiviral Activity against Dengue Virus (DENV)

| Compound | N-Substituent | EC50 (µM) | CC50 (µM) | Cell Line | Reference |

| CM-10-18 (Compound 7 ) | Oxygenated N-alkyl chain | 6.5 | >500 | BHK | [8][9] |

| Compound 2h | 3,4-dimethylcyclohexylmethyl | 0.3-0.5 | >500 | BHK | [8][9] |

| Compound 2l | 4-tert-butylcyclohexylmethyl | 0.3-0.5 | >500 | BHK | [8][9] |

| Compound 3j | 4-tert-butylphenoxyethyl | 0.3-0.5 | >500 | BHK | [8][9] |

| Compound 3l | 3,5-dimethylphenoxyethyl | 0.3-0.5 | >500 | BHK | [8][9] |

| Compound 3v | 4-biphenylmethoxyethyl | 0.3-0.5 | >500 | BHK | [8][9] |

| Compound 4b | 4-tert-butylphenylpropyl | 0.3-0.5 | >500 | BHK | [8][9] |

| Compound 4c | 4-biphenylpropyl | 0.3-0.5 | >500 | BHK | [8][9] |

Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives

This protocol describes a general method for the N-alkylation of 1-deoxynojirimycin via nucleophilic substitution.

Materials:

-

1-Deoxynojirimycin (DNJ)

-

Appropriate alkyl bromide or tosylate

-

Potassium carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

To a solution of 1-deoxynojirimycin (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).

-

Add the desired alkyl bromide or tosylate (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction mixture at 60-80°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield the pure N-alkylated DNJ derivative.

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of DNJ derivatives against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

1-Deoxynojirimycin derivatives (test compounds)

-

Acarbose (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of the phosphate buffer to the blank and control wells. Add 50 µL of the various concentrations of the test compounds and acarbose to the respective sample wells.

-

Add 50 µL of the α-glucosidase solution (0.2 U/mL in phosphate buffer) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution (5 mM in phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the 0.2 M Na2CO3 solution to each well.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Plaque Reduction Assay

This assay determines the antiviral activity of the compounds by quantifying the reduction in viral plaques.

Materials:

-

Susceptible host cells (e.g., BHK-21 for Dengue virus)

-

Virus stock of known titer

-

N-alkylated DNJ derivatives

-

Cell culture medium (e.g., MEM)

-

Fetal Bovine Serum (FBS)

-

Agarose or carboxymethylcellulose (CMC) for overlay

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

-

During the infection period, prepare different concentrations of the test compounds in the overlay medium (e.g., medium with 2% FBS and 1% agarose or CMC).

-

After incubation, remove the virus inoculum and gently add the overlay medium containing the test compounds (or no compound for the virus control) to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).

-

After the incubation period, fix the cells with a formaldehyde solution.

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity (MTT) Assay

This assay is used to assess the cytotoxicity of the DNJ derivatives on the host cells.

Materials:

-

Host cells used in the antiviral assay

-

N-alkylated DNJ derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the host cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with medium only (no cells) as a blank and wells with cells and medium without the compound as a control.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium containing MTT and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

-

Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and biological evaluation of N-alkylated DNJ derivatives.

N-Linked Glycosylation Pathway and Inhibition

Caption: Inhibition of N-linked glycosylation by N-alkylated DNJ derivatives leading to reduced viral infectivity.

References

- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxymannojirimycin: A Technical Guide to its Early Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymannojirimycin (DMJ), a mannose analogue, emerged in early virology research as a potent inhibitor of the host-mediated N-linked glycosylation pathway. By specifically targeting the endoplasmic reticulum-resident enzyme α-1,2-mannosidase I, DMJ disrupts the maturation of viral envelope glycoproteins, a critical step for the viability and infectivity of numerous enveloped viruses. This disruption leads to misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and ultimately interfering with viral assembly and release. This technical guide delves into the foundational research on DMJ's antiviral properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Mechanism of Antiviral Action

Deoxymannojirimycin exerts its antiviral effects by acting as a competitive inhibitor of α-1,2-mannosidase I, an essential enzyme in the N-linked glycosylation pathway within the host cell's endoplasmic reticulum (ER) and Golgi apparatus.[1] This pathway is responsible for the post-translational modification of viral envelope glycoproteins, which is crucial for their proper folding, stability, and function.[1]

Inhibition of α-1,2-mannosidase I by DMJ leads to the accumulation of glycoproteins with high-mannose-type oligosaccharides, preventing the formation of complex and hybrid N-glycans.[2] This aberrant glycosylation results in misfolded viral glycoproteins, which are then retained in the ER and targeted for degradation. The accumulation of these misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR), which can lead to the induction of apoptosis and further limit viral replication.[2] Consequently, the production of infectious viral particles is significantly reduced.

Quantitative Data on Antiviral Activity

The following tables summarize key quantitative data from early research on the inhibitory effects of deoxymannojirimycin.

Table 1: Inhibitory Concentration (IC50) of Deoxymannojirimycin against α-1,2-Mannosidase I

| Enzyme Source | IC50 | Reference |

| Mung Bean | 0.02 µM (20 nM) | [3] |

| Not Specified | 20 µM | [1] |

Table 2: Antiviral Activity (EC50) of Deoxymannojirimycin against HIV-1

| Virus Strain(s) | Cell Line | EC50 (µM) | Reference |

| Mutant HIV-1 Strains | CEM cells | 90 - 155 | [1] |

Key Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the effect of an antiviral compound on the ability of a virus to form plaques, which are localized areas of cell death in a monolayer.[4][5]

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Virus stock (e.g., Influenza A virus)

-

Deoxymannojirimycin (DMJ)

-

Trypsin

-

Semi-solid overlay medium (e.g., Avicel or agarose)

-

Crystal Violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed 6-well or 12-well plates with MDCK cells to form a confluent monolayer overnight.

-

Virus Dilution: Prepare serial ten-fold dilutions of the virus stock in DMEM.

-

Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Prepare various concentrations of DMJ in the semi-solid overlay medium.

-

Overlay: After the adsorption period, remove the viral inoculum and wash the cells. Add the overlay medium containing the different concentrations of DMJ to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the control wells (no DMJ).

-

Staining: Remove the overlay medium and fix the cells with 10% formalin. Stain the cell monolayer with 1% crystal violet solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Calculation: The percentage of plaque reduction is calculated for each DMJ concentration compared to the virus control. The 50% inhibitory concentration (IC50) is then determined.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of an antiviral compound to protect cells from the destructive effects of viral infection.

Materials:

-

Host cell line susceptible to the virus (e.g., CEM cells for HIV-1)

-

Complete cell culture medium

-

Virus stock

-

Deoxymannojirimycin (DMJ)

-

96-well cell culture plates

-

Cell viability dye (e.g., Neutral Red or MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 96-well plates with host cells to achieve a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of DMJ in cell culture medium.

-

Infection and Treatment: Add the virus to the wells, followed by the different concentrations of DMJ. Include virus-only and cell-only controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.

-

Staining: Add the cell viability dye to each well and incubate according to the dye's protocol.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: The 50% effective concentration (EC50), the concentration of DMJ that protects 50% of the cells from virus-induced death, is calculated using regression analysis.

Visualizing the Molecular Pathways

N-Linked Glycosylation Pathway

The following diagram illustrates the N-linked glycosylation pathway in the endoplasmic reticulum and Golgi apparatus, highlighting the step inhibited by Deoxymannojirimycin.

Unfolded Protein Response (UPR) Pathway

The accumulation of misfolded glycoproteins due to DMJ treatment triggers the Unfolded Protein Response (UPR), a complex signaling network designed to alleviate ER stress.

Experimental Workflow for Antiviral Screening

The following diagram outlines a general workflow for screening antiviral compounds like deoxymannojirimycin.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Influenza virus plaque assay [protocols.io]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-5-Carboxypentyl-deoxymannojirimycin (CDJ) Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (CDJ) affinity chromatography is a powerful technique for the specific purification of mannose-binding proteins, particularly α-mannosidases. This method leverages the high affinity and specificity of deoxymannojirimycin, a potent inhibitor of certain mannosidases, for its target enzymes. The N-5-carboxypentyl linker enables the covalent attachment of this inhibitor to a chromatography resin, creating a stationary phase that selectively captures mannosidases from complex biological mixtures. This approach is invaluable for researchers studying glycoprotein processing, lysosomal storage diseases, and for the development of therapeutic agents targeting these pathways.

Principle of the Method

The principle of CDJ affinity chromatography is based on the specific interaction between the immobilized CDJ ligand and the active site of mannose-processing enzymes. 1-deoxymannojirimycin acts as a competitive inhibitor of α-mannosidase I by mimicking the mannose substrate. This interaction is highly selective, allowing for the efficient capture of target proteins while other components of the sample pass through the column. Elution of the bound protein is typically achieved by introducing a competitive inhibitor, such as free mannose, or by altering the pH to disrupt the ligand-protein interaction.

Applications

-

Purification of α-mannosidases: The primary application is the isolation of various α-mannosidases, such as the ER-resident Man9-mannosidase, from cellular extracts and other biological samples.[1]

-

Study of N-glycan processing: By purifying the enzymes involved, researchers can better understand the intricate N-glycan processing pathway, which is crucial for proper protein folding and function.[2][3]

-

Drug development: This technique can be used to screen for and characterize potential inhibitors of mannosidases, which are therapeutic targets for various diseases, including cancer and viral infections.[4][5]

-

Enzyme kinetics and characterization: Purified mannosidases are essential for detailed kinetic studies and biochemical characterization.

Quantitative Data Summary

The following table provides representative data for the purification of a neutral α-mannosidase from a cellular extract, illustrating the effectiveness of a multi-step purification strategy that includes a final CDJ-affinity chromatography step.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (-fold) |

| Crude Extract | 15000 | 300 | 0.02 | 100 | 1 |

| Microsomal Fraction | 2500 | 250 | 0.1 | 83 | 5 |

| Solubilized Extract | 1200 | 220 | 0.18 | 73 | 9 |

| Ion Exchange Chromatography | 80 | 150 | 1.88 | 50 | 94 |

| CDJ-Affinity Chromatography | 0.5 | 90 | 180 | 30 | 9000 |

Data is adapted from a similar mannosidase purification protocol and is intended to be representative.

Experimental Protocols

Preparation of CDJ-Affinity Resin

This protocol describes the coupling of this compound to an activated Sepharose resin.

Materials:

-

This compound (CDJ)

-

N-Hydroxysuccinimide (NHS)-activated Sepharose 4 Fast Flow (or similar)

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

-

Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

-

Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Dimethylformamide (DMF) or a suitable solvent for CDJ

Procedure:

-

Dissolve CDJ in a minimal amount of DMF and then dilute with Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).

-

Wash the NHS-activated Sepharose with ice-cold 1 mM HCl to remove preservatives.

-

Immediately mix the washed resin with the CDJ solution.

-

Incubate the mixture overnight at 4°C with gentle agitation.

-

After coupling, collect the resin by centrifugation or filtration and wash away excess ligand with Coupling Buffer.

-

Block any remaining active groups on the resin by incubating with Blocking Buffer for 2-4 hours at room temperature.

-

Wash the resin with alternating cycles of Wash Buffer 1 and Wash Buffer 2 (3-5 cycles).

-

Finally, wash the resin with a neutral buffer (e.g., PBS) and store at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Affinity Purification of α-Mannosidase

This protocol outlines the steps for purifying an α-mannosidase from a pre-clarified cellular lysate.

Materials:

-

CDJ-Affinity Resin

-

Equilibration/Wash Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4

-

Elution Buffer: Equilibration/Wash Buffer containing 0.2 M α-methylmannopyranoside or a low pH buffer such as 0.1 M glycine, pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)

-

Pre-clarified protein sample (e.g., from an ion-exchange chromatography step)

Procedure:

-

Column Preparation: Pack the CDJ-Affinity Resin into a suitable chromatography column.

-